REACTION_CXSMILES
|
CN1C(=O)CCC1.[Cl-].[Cl-].[Ca+2].[NH2:11][C:12]1[CH:13]=[C:14]([C:21]([Cl:23])=[O:22])[CH:15]=[C:16]([CH:20]=1)[C:17]([Cl:19])=[O:18]>CC(N(C)C)=O.[Li+].[Br-].OP(O)(O)=O.C1COCC1>[ClH:19].[NH2:11][C:12]1[CH:20]=[C:16]([C:17]([Cl:19])=[O:18])[CH:15]=[C:14]([CH:13]=1)[C:21]([Cl:23])=[O:22] |f:1.2.3,5.6.7.8.9,10.11|
|
Name
|
resin
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
5-aminoisophthaloyl chloride
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
polystyrene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
DMAc LiBr H3PO4 THF
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C.[Li+].[Br-].OP(=O)(O)O.C1CCOC1
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It was warmed with until all of the salt
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
The resin kettle was immersed in an ice bath
|
Type
|
CUSTOM
|
Details
|
the ice bath was removed
|
Type
|
ADDITION
|
Details
|
The solution was poured into water in a blender
|
Type
|
CUSTOM
|
Details
|
a white opaque precipitate was formed
|
Type
|
FILTRATION
|
Details
|
The precipitate was collected by filtration after the solution
|
Type
|
WAIT
|
Details
|
was centrifuged at 13,000 rpm for 4 hours
|
Duration
|
4 h
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
After air drying 6.0 g of the product
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
Cl.NC=1C=C(C=C(C(=O)Cl)C1)C(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |